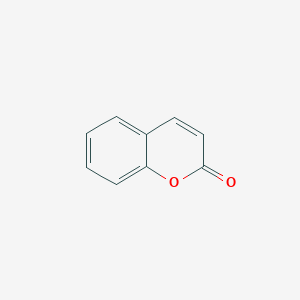










|
REACTION_CXSMILES
|
COC(CC(CC(OC)=O)=O)=O.CO.Cl.CN([C:21]1[CH:30]=[C:29]2[C:24]([C:25](CC([O-])=O)=[CH:26][C:27](=[O:31])[O:28]2)=[CH:23][CH:22]=1)CCO>[Cl-].[Zn+2].[Cl-].O>[O:28]1[C:29]2[C:24](=[CH:23][CH:22]=[CH:21][CH:30]=2)[CH:25]=[CH:26][C:27]1=[O:31] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CC(=O)CC(=O)OC
|
|
Name
|
product
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
ice
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCO)C1=CC=C2C(=CC(OC2=C1)=O)CC(=O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The purple oil which separated
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The methylene chloride solution was washed once with cold water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated (yield 13.6 g of semi-solid)
|
|
Type
|
FILTRATION
|
|
Details
|
After 2 days at room temperature the solid was filtered from the liquid
|
|
Duration
|
2 d
|
|
Type
|
WASH
|
|
Details
|
washed twice with -20° C. methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
This material was then recrystallized from methanol
|
|
Type
|
CUSTOM
|
|
Details
|
to give yellow-orange plates, MP 158.5°-160° C
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(=O)C=CC2=CC=CC=C12
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |